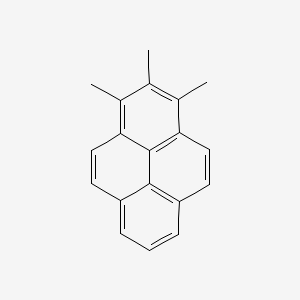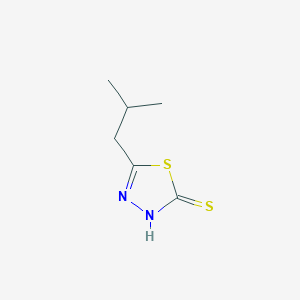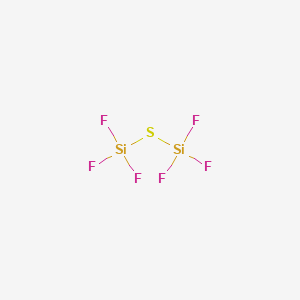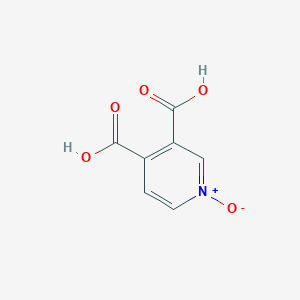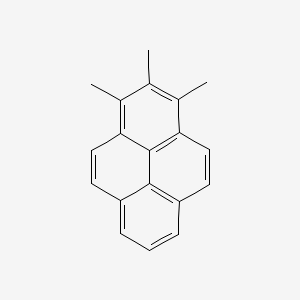
1,2,3-Trimethylpyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Trimethylpyrene is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C19H16 It is a derivative of pyrene, where three methyl groups are substituted at the 1, 2, and 3 positions of the pyrene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3-Trimethylpyrene can be synthesized starting from 1H-phenalene. The process involves introducing methyl groups into the A-ring of pyrene through a series of chemical reactions. One efficient method described involves the use of methylating agents under specific conditions to achieve the desired substitution .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3-Trimethylpyrene undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, often using reducing agents such as lithium aluminum hydride.
Substitution: This includes electrophilic and nucleophilic substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrenequinones, while substitution reactions can introduce various functional groups into the pyrene ring.
Applications De Recherche Scientifique
1,2,3-Trimethylpyrene has several applications in scientific research:
Biology: Investigated for its interactions with biological macromolecules and potential use in bioimaging.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Mécanisme D'action
The mechanism by which 1,2,3-trimethylpyrene exerts its effects is primarily through its interactions with molecular targets via non-covalent interactions. These include hydrogen bonding, van der Waals forces, and π-π stacking interactions. These interactions can influence the behavior of biological systems and materials, making it a valuable compound in various applications .
Comparaison Avec Des Composés Similaires
- 1,2-Dimethylpyrene
- 1,3-Dimethylpyrene
- Pyrene
Comparison: 1,2,3-Trimethylpyrene is unique due to the specific positioning of its methyl groups, which can significantly alter its photophysical properties compared to its dimethyl counterparts. This makes it particularly useful in applications requiring specific fluorescence characteristics .
Propriétés
Numéro CAS |
134145-12-3 |
|---|---|
Formule moléculaire |
C19H16 |
Poids moléculaire |
244.3 g/mol |
Nom IUPAC |
1,2,3-trimethylpyrene |
InChI |
InChI=1S/C19H16/c1-11-12(2)16-9-7-14-5-4-6-15-8-10-17(13(11)3)19(16)18(14)15/h4-10H,1-3H3 |
Clé InChI |
BYYRPCUKZCBJLB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C3C(=C1C)C=CC4=CC=CC(=C43)C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-3-(3-methoxyphenyl)urea;ethanesulfonic acid](/img/structure/B14663382.png)

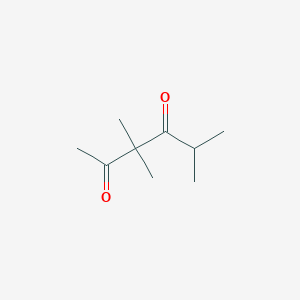

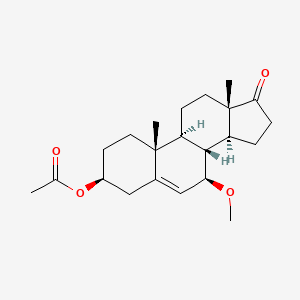
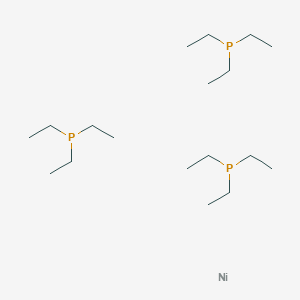
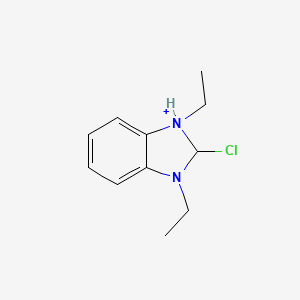

![2,3,10,11-Tetramethoxy-5,8,15,15a-tetrahydro-6h-benzo[h]isoquino[2,1-b]isoquinoline](/img/structure/B14663426.png)
